3-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one
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Overview
Description
3-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a quinazolinone core, which is known for its biological activity, and a piperazine moiety, which is often found in pharmaceutical compounds due to its ability to enhance drug solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Dimethoxy Groups: Methoxylation of the quinazolinone core can be achieved using methanol in the presence of a strong acid like sulfuric acid.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the piperazine derivative.
Acetylation: The final step involves the acetylation of the piperazine nitrogen using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The methoxy groups on the quinazolinone core can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of a base or under acidic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s quinazolinone core is known for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. The piperazine moiety enhances its solubility and bioavailability, making it a promising candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with various molecular targets. The quinazolinone core can inhibit enzymes such as tyrosine kinases, which are involved in cell signaling pathways related to cancer progression. The piperazine moiety can enhance the compound’s ability to cross cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one
- 3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one
- 3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one
Uniqueness
The uniqueness of 3-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The acetyl group on the piperazine ring can influence the compound’s reactivity and interaction with biological targets, potentially leading to unique therapeutic effects compared to its analogs.
Properties
Molecular Formula |
C19H24N4O5 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4-one |
InChI |
InChI=1S/C19H24N4O5/c1-13(24)21-6-8-22(9-7-21)18(25)4-5-23-12-20-15-11-17(28-3)16(27-2)10-14(15)19(23)26/h10-12H,4-9H2,1-3H3 |
InChI Key |
RWWBQMCMJWRGPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC |
Origin of Product |
United States |
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